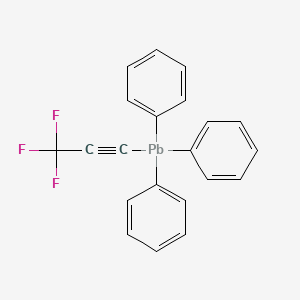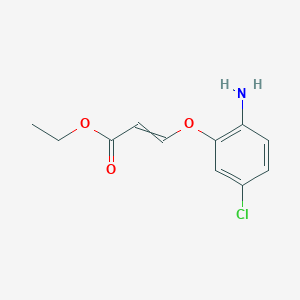![molecular formula C20H27N3O2 B12610261 1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 918481-66-0](/img/structure/B12610261.png)
1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 4-methoxyphenoxyethyl group and a pyridin-2-ylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves multiple steps:
Formation of the 4-Methoxyphenoxyethyl Intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate alkylating agent, such as 2-chloroethyl ether, under basic conditions to form the 4-methoxyphenoxyethyl intermediate.
Formation of the Pyridin-2-ylethyl Intermediate: This step involves the reaction of pyridine-2-ylmethanol with an appropriate alkylating agent, such as 2-chloroethyl ether, under basic conditions to form the pyridin-2-ylethyl intermediate.
Coupling Reaction: The final step involves the coupling of the two intermediates with piperazine under suitable conditions, such as heating in the presence of a base like potassium carbonate, to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-hydroxyphenoxyethyl or 4-carbonylphenoxyethyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted phenoxyethyl derivatives.
Applications De Recherche Scientifique
1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Pharmacology: It can be used to study the interactions with various receptors and enzymes, providing insights into its potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biology: It can be used as a probe to study biological processes and pathways, particularly those involving neurotransmission.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and neuronal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine
- 1-[2-(4-Methylphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine
- 1-[2-(4-Chlorophenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine
Uniqueness
1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine is unique due to the presence of both the methoxyphenoxy and pyridinylethyl groups, which confer specific chemical and biological properties. The methoxy group can participate in hydrogen bonding and other interactions, while the pyridine ring can engage in π-π stacking and other aromatic interactions. These features make the compound a versatile scaffold for drug development and other applications.
Propriétés
Numéro CAS |
918481-66-0 |
|---|---|
Formule moléculaire |
C20H27N3O2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
1-[2-(4-methoxyphenoxy)ethyl]-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C20H27N3O2/c1-24-19-5-7-20(8-6-19)25-17-16-23-14-12-22(13-15-23)11-9-18-4-2-3-10-21-18/h2-8,10H,9,11-17H2,1H3 |
Clé InChI |
DINTWCCEISTLJL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCCN2CCN(CC2)CCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610187.png)
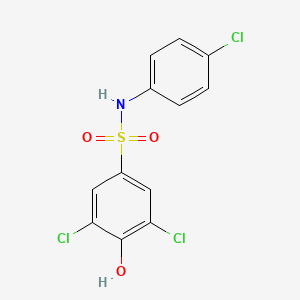
![Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane](/img/structure/B12610195.png)
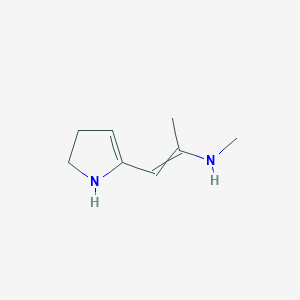

![3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B12610203.png)
![7-[(Methanesulfonyl)methyl]-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one](/img/structure/B12610207.png)
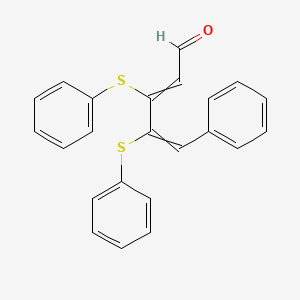
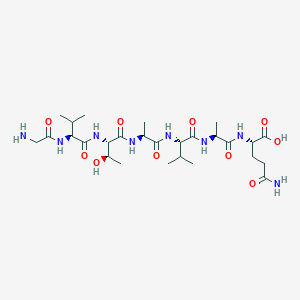


![4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12610254.png)
